molecular formula C6H13NOS B082345 O-Isobutyl methylthiocarbamate CAS No. 14128-37-1

O-Isobutyl methylthiocarbamate

Cat. No. B082345
CAS RN: 14128-37-1
M. Wt: 147.24 g/mol
InChI Key: PVOYFKUVGNEGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Isobutyl methylthiocarbamate (IBMT) is a chemical compound that is widely used in the field of agricultural sciences as a pesticide. It is a member of the family of methylthiocarbamates and is known for its high efficacy in controlling pests and insects that damage crops. IBMT is a selective pesticide that targets specific pests and insects, making it an ideal choice for crop protection.

Mechanism Of Action

O-Isobutyl methylthiocarbamate acts as a cholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, O-Isobutyl methylthiocarbamate disrupts the nervous system of pests and insects, leading to paralysis and death.

Biochemical And Physiological Effects

O-Isobutyl methylthiocarbamate has been shown to have both biochemical and physiological effects on pests and insects. Biochemically, O-Isobutyl methylthiocarbamate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This accumulation causes overstimulation of the nervous system, leading to paralysis and death. Physiologically, O-Isobutyl methylthiocarbamate affects the respiratory system of pests and insects, leading to suffocation and death.

Advantages And Limitations For Lab Experiments

One of the advantages of O-Isobutyl methylthiocarbamate is its selectivity towards specific pests and insects, making it an ideal choice for crop protection. It is also easily synthesized and has low toxicity to non-target organisms. However, one of the limitations of O-Isobutyl methylthiocarbamate is its potential for resistance development in pests and insects. To overcome this limitation, it is important to use O-Isobutyl methylthiocarbamate in combination with other pesticides and to rotate its use with other pesticides.

Future Directions

Future research on O-Isobutyl methylthiocarbamate should focus on its potential for use in integrated pest management (IPM) programs. IPM is an environmentally friendly approach to pest control that involves the use of multiple strategies, including cultural, biological, and chemical control methods. O-Isobutyl methylthiocarbamate has the potential to be used in combination with other IPM strategies to provide effective and sustainable pest control. Additionally, future research should focus on the development of new and improved synthesis methods for O-Isobutyl methylthiocarbamate that are more environmentally friendly and cost-effective.

Synthesis Methods

The synthesis of O-Isobutyl methylthiocarbamate involves the reaction of isobutylamine with carbon disulfide and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide. The product obtained is then purified using distillation and recrystallization techniques. The purity of the final product is crucial for its efficacy as a pesticide.

Scientific Research Applications

O-Isobutyl methylthiocarbamate has been extensively studied for its use as a pesticide in the agricultural industry. It has been shown to be effective against a wide range of pests and insects, including aphids, mites, and thrips. Scientific research has also focused on the environmental impact of O-Isobutyl methylthiocarbamate and its potential toxicity to non-target organisms. Studies have shown that O-Isobutyl methylthiocarbamate has a low toxicity to mammals and birds, making it a safer alternative to other pesticides.

properties

CAS RN

14128-37-1

Product Name

O-Isobutyl methylthiocarbamate

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

O-(2-methylpropyl) N-methylcarbamothioate

InChI

InChI=1S/C6H13NOS/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9)

InChI Key

PVOYFKUVGNEGHT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)COC(=NC)S

SMILES

CC(C)COC(=S)NC

Canonical SMILES

CC(C)COC(=S)NC

Other CAS RN

14128-37-1

synonyms

IBNMTCM
O-isobutyl-N-methylthionocarbamate

Origin of Product

United States

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